Cas no 1695460-92-4 (3-Bromo-4-methylphenyl acetate)

3-Bromo-4-methylphenyl acetate 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-methylphenyl Acetate
- Phenol, 3-bromo-4-methyl-, 1-acetate
- 3-Bromo-4-methylphenyl acetate
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- インチ: 1S/C9H9BrO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3
- InChIKey: JMBXIGVVBQDOBU-UHFFFAOYSA-N
- SMILES: C1(OC(=O)C)=CC=C(C)C(Br)=C1
じっけんとくせい
- 密度みつど: 1.435±0.06 g/cm3(Predicted)
- Boiling Point: 271.2±28.0 °C(Predicted)
3-Bromo-4-methylphenyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AK Scientific | AMTH239-1g |
3-Bromo-4-methylphenyl acetate |
1695460-92-4 | 95% | 1g |
$133 | 2025-02-18 | |
TRC | B808340-100mg |
3-Bromo-4-methylphenyl Acetate |
1695460-92-4 | 100mg |
$ 65.00 | 2022-06-01 | ||
TRC | B808340-50mg |
3-Bromo-4-methylphenyl Acetate |
1695460-92-4 | 50mg |
$ 50.00 | 2022-06-01 | ||
AK Scientific | AMTH239-5g |
3-Bromo-4-methylphenyl acetate |
1695460-92-4 | 95% | 5g |
$401 | 2025-02-18 | |
TRC | B808340-500mg |
3-Bromo-4-methylphenyl Acetate |
1695460-92-4 | 500mg |
$ 80.00 | 2022-06-01 | ||
AK Scientific | AMTH239-250mg |
3-Bromo-4-methylphenyl acetate |
1695460-92-4 | 95% | 250mg |
$67 | 2025-02-18 |
3-Bromo-4-methylphenyl acetate 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
3-Bromo-4-methylphenyl acetateに関する追加情報
Professional Introduction to 3-Bromo-4-methylphenyl acetate (CAS No. 1695460-92-4)
3-Bromo-4-methylphenyl acetate, identified by the Chemical Abstracts Service Number (CAS No.) 1695460-92-4, is a significant compound in the realm of pharmaceutical and biochemical research. This aromatic ester, characterized by a bromine substituent at the para position relative to a methyl group on a phenyl ring, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 3-Bromo-4-methylphenyl acetate consists of a phenyl ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, linked to an acetic acid moiety. This specific arrangement imparts unique electronic and steric properties, making it a compelling candidate for various chemical transformations. The presence of the bromine atom, in particular, facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups into the aromatic core.
In recent years, 3-Bromo-4-methylphenyl acetate has been extensively studied for its potential applications in medicinal chemistry. Its structural features make it an excellent precursor for synthesizing more complex molecules, including pharmacophores that exhibit desirable biological activities. Researchers have leveraged its reactivity to develop novel compounds targeting various therapeutic areas.
One of the most notable applications of 3-Bromo-4-methylphenyl acetate is in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, modulating their activity to achieve therapeutic effects. For instance, studies have explored its utility in generating compounds that inhibit kinases, which are pivotal enzymes in numerous cellular signaling pathways. By modifying the ester group or introducing additional substituents, chemists can fine-tune the properties of these derivatives to enhance their binding affinity and selectivity.
The pharmaceutical industry has been particularly interested in 3-Bromo-4-methylphenyl acetate due to its role in producing intermediates for antiviral and anticancer agents. The bromine atom serves as a handle for further functionalization, allowing researchers to construct complex scaffolds that mimic natural products or designed molecules with high potency against disease-causing agents. Recent advances in combinatorial chemistry and high-throughput screening have further highlighted its importance as a building block for drug discovery campaigns.
Beyond pharmaceutical applications, 3-Bromo-4-methylphenyl acetate finds utility in materials science and agrochemical research. Its aromatic nature and reactivity make it suitable for developing dyes, polymers, and specialty chemicals. In agrochemistry, derivatives of this compound have been investigated for their potential as pesticides or herbicides, where structural modifications can optimize their efficacy while minimizing environmental impact.
The synthesis of 3-Bromo-4-methylphenyl acetate typically involves bromination and methylation reactions starting from readily available precursors such as p-tolyl acetate. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more accessible for industrial and academic use. Catalytic techniques have also been employed to enhance yields and reduce byproduct formation, aligning with green chemistry principles.
In conclusion, 3-Bromo-4-methylphenyl acetate (CAS No. 1695460-92-4) represents a versatile and indispensable compound in modern chemical research. Its unique structural attributes enable diverse applications across pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new synthetic pathways and biological functions, the significance of this compound is expected to grow further, driving innovation in multiple scientific disciplines.
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